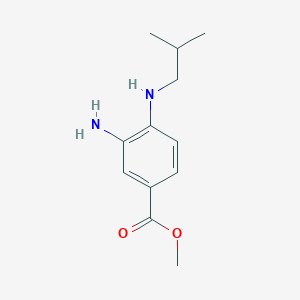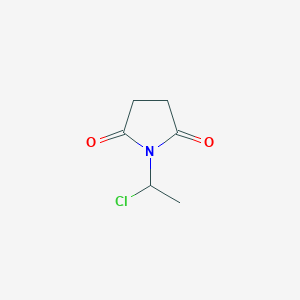
2-Amino-9-((2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-9-((2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a nucleoside analog, which means it is a modified version of a naturally occurring nucleoside. Nucleosides are the building blocks of nucleic acids like DNA and RNA. This compound is particularly interesting due to its potential applications in antiviral and anticancer therapies. The modification at the 4’-position of the sugar moiety with an ethynyl group is what sets it apart from other nucleosides, potentially enhancing its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves the following steps:
Starting Material: The synthesis begins with D-glucose, which is converted into a properly protected 4’-C-formyl-D-ribo-ribofuranose.
Key Intermediate: The 4’-C-formyl-D-ribo-ribofuranose is then subjected to various chemical reactions to introduce the ethynyl group at the 4’-position.
Coupling Reaction: The modified sugar is then coupled with a guanine base to form the final nucleoside analog.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-9-((2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
2-Amino-9-((2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Could be used in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 2-Amino-9-((2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its incorporation into DNA or RNA, leading to chain termination or the formation of defective nucleic acids. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also inhibit specific enzymes involved in nucleic acid synthesis, further contributing to its antiviral and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’-C-Ethynyl-2’-deoxy-beta-D-ribo-pentofuranosyl thymine
- 4’-C-Ethynyl-beta-D-arabino-pentofuranosyl cytosine
Uniqueness
What sets 2-Amino-9-((2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one apart from these similar compounds is its specific modification at the 4’-position with an ethynyl group, which can enhance its biological activity and specificity. This makes it a promising candidate for further research and development in antiviral and anticancer therapies.
Eigenschaften
CAS-Nummer |
306305-14-6 |
|---|---|
Molekularformel |
C12H13N5O4 |
Molekulargewicht |
291.26 g/mol |
IUPAC-Name |
2-amino-9-[(2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C12H13N5O4/c1-2-12(4-18)6(19)3-7(21-12)17-5-14-8-9(17)15-11(13)16-10(8)20/h1,5-7,18-19H,3-4H2,(H3,13,15,16,20)/t6-,7+,12+/m0/s1 |
InChI-Schlüssel |
MPCMLKLBMSFTTJ-QRPMWFLTSA-N |
Isomerische SMILES |
C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)CO |
Kanonische SMILES |
C#CC1(C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-1-azaspiro[4.5]decan-4-amine](/img/structure/B8734655.png)




![Ethyl (s)-10-fluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B8734687.png)








